1-Ethyl-2-phenyl-1H-indole

Übersicht

Beschreibung

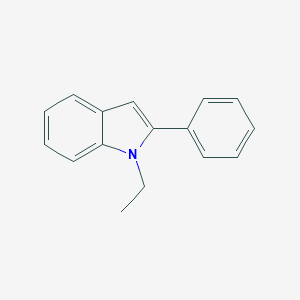

1-Ethyl-2-phenyl-1H-indole is a useful research compound. Its molecular formula is C16H15N and its molecular weight is 221.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

1-Ethyl-2-phenylindole, also known as 1-Ethyl-2-phenyl-1H-indole, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 1-Ethyl-2-phenylindole may also interact with various targets.

Mode of Action

It’s known that indole derivatives can interact with their targets and cause various changes . For instance, 1-Methyl-2-phenylindole, a similar compound, is reported to react with malondialdehyde (MDA) and 4-hydroxyalkenals to afford a stable chromophore .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 1-Ethyl-2-phenylindole may affect multiple biochemical pathways.

Pharmacokinetics

The chemspider database provides some physical and chemical properties of the compound , which could influence its pharmacokinetics. For instance, its molecular weight (221.297 Da) and the number of freely rotating bonds (2) could affect its absorption and distribution.

Result of Action

Given the broad spectrum of biological activities of indole derivatives , it’s plausible that this compound could have diverse effects at the molecular and cellular levels.

Biochemische Analyse

Biochemical Properties

1-Ethyl-2-phenyl-1H-indole, like other indole derivatives, has been found to interact with multiple receptors, which makes it a valuable candidate for developing new useful derivatives

Cellular Effects

Indole derivatives, including this compound, have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Biologische Aktivität

1-Ethyl-2-phenyl-1H-indole is a compound belonging to the indole family, which is known for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its anticancer properties, potential mechanisms of action, and relevant structure-activity relationships (SAR).

- Molecular Formula : C16H15N

- Molecular Weight : 221.3 g/mol

Anticancer Activity

Research has highlighted the anticancer potential of this compound and its derivatives. A study synthesized various α-indolylacrylate derivatives, including this compound, which exhibited significant anticancer activity against human cervical adenocarcinoma (HeLa) cells. The most active derivative showed an IC50 value of 9.73 μM, indicating potent cytotoxic effects against cancer cells .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4l | HeLa | 9.73 |

| 1f | MDA-MB-231 | 14.85 |

| 1d | MDA-MB-231 | 67.85 |

The anticancer effects of indole derivatives, including this compound, are believed to involve several mechanisms:

- Inhibition of Cell Proliferation : Studies indicate that these compounds can significantly reduce cell viability in various cancer cell lines by inducing apoptosis.

- Targeting Specific Pathways : Indoles may interact with multiple cellular pathways, including those involved in cell cycle regulation and apoptosis.

Structure-Activity Relationship (SAR)

The biological activity of indole derivatives is heavily influenced by their structural features. The presence of specific substituents can enhance or diminish their anticancer properties. For instance:

- Substituents at the Indole Ring : Variations in the substituents on the indole ring can lead to changes in potency against different cancer cell lines.

- Hybridization : The design of hybrids combining indoles with other pharmacophores has been shown to yield compounds with improved biological activity .

Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

- Cytotoxicity Assessment : A recent study evaluated the cytotoxic effects of various indole derivatives on breast cancer cell lines (MDA-MB-231 and MCF-7). The results indicated that certain compounds exhibited significant cytotoxicity at low concentrations, particularly in triple-negative breast cancer cells .

- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of these compounds to various biological targets, further elucidating their potential as therapeutic agents .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of indole compounds, including 1-ethyl-2-phenyl-1H-indole, exhibit significant antiproliferative properties against various cancer cell lines. For instance, compounds derived from indole structures have shown promising results with GI50 values indicating their potency against cancer cells. A study reported that modifications on the indole scaffold can enhance biological activity, with specific substituents influencing efficacy .

Pharmacological Properties

Indole derivatives are noted for their diverse biological activities, including anti-inflammatory, antibacterial, and antifungal properties. The unique structure of this compound allows for the exploration of its interactions with biological targets, potentially leading to the development of new therapeutic agents .

Synthesis and Chemical Reactions

Multicomponent Reactions

The synthesis of this compound can be achieved through various multicomponent reactions, which are valuable for creating complex molecular architectures efficiently. Recent studies highlight the use of indoles in the synthesis of heterocyclic compounds via domino reactions that incorporate multiple reactants to yield diverse products .

Catalytic Applications

Indoles are often utilized as catalysts or reactants in organic synthesis. For example, the compound has been involved in reactions catalyzed by transition metals, leading to the formation of new carbon-carbon and carbon-nitrogen bonds . These reactions can be optimized to improve yields and selectivity.

Materials Science

Dye-Sensitized Solar Cells

Research has explored the potential of indole derivatives as sensitizers in dye-sensitized solar cells (DSSCs). The electrochemical properties of this compound make it a candidate for improving the efficiency of light absorption and electron transfer processes in solar energy applications .

Optoelectronic Devices

The compound's electronic properties have also been investigated for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to undergo excited state intramolecular electron transfer suggests potential uses in advanced optoelectronic materials .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Anticancer activity; pharmacological properties (anti-inflammatory, antibacterial) |

| Synthesis | Multicomponent reactions; catalytic applications in organic synthesis |

| Materials Science | Use in dye-sensitized solar cells; potential for optoelectronic devices |

Case Studies

- Anticancer Activity Evaluation : A study evaluated various indole derivatives against multiple cancer cell lines, revealing that structural modifications significantly impacted antiproliferative activity. The findings suggest that this compound could serve as a lead compound for further development .

- Synthesis Methodologies : Research documented the efficient synthesis of this compound through a one-pot reaction involving several reagents under optimized conditions, showcasing its versatility as a synthetic building block in organic chemistry .

- Dye-Sensitized Solar Cells : Investigations into the electrochemical properties of this compound demonstrated its potential as a dye in solar cells, contributing to advancements in renewable energy technologies .

Eigenschaften

IUPAC Name |

1-ethyl-2-phenylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N/c1-2-17-15-11-7-6-10-14(15)12-16(17)13-8-4-3-5-9-13/h3-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAKSXVONTIQCGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C=C1C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70157459 | |

| Record name | 1-Ethyl-2-phenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70157459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13228-39-2 | |

| Record name | 1-Ethyl-2-phenyl-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13228-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-2-phenylindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013228392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethyl-2-phenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70157459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-2-phenyl-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.894 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Ethyl-2-phenylindole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q4U5R8QBV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 1-Ethyl-2-phenyl-1H-indole in food products?

A: this compound is a volatile organic compound identified as a contributing factor to the aroma and flavor of food products, particularly those based on meat ingredients [, ]. Its presence, along with other volatile compounds, contributes to the complex sensory experience of these foods.

Q2: How does the presence of bacterial cultures influence the concentration of this compound in food?

A: Research indicates that bacterial cultures, specifically Lactobacillus plantarum, Staphylococcus carnosus, and Micrococcus varians, commonly used in meat processing, can influence the formation of volatile compounds like this compound during fermentation [, ]. The specific conditions of bacterial culture, such as temperature and time, can impact the concentration of this compound and other aroma components in the final product.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.